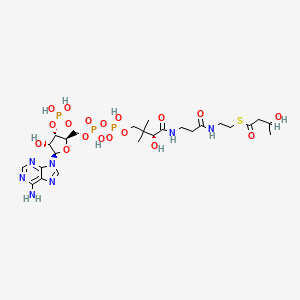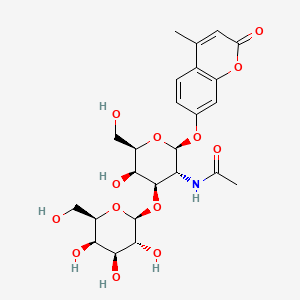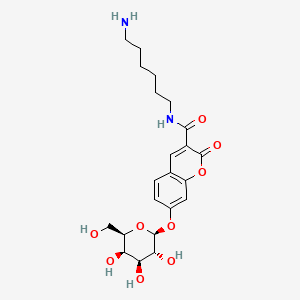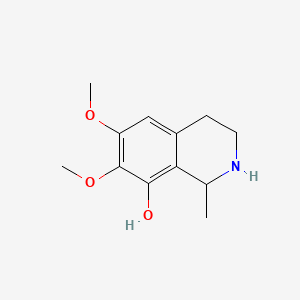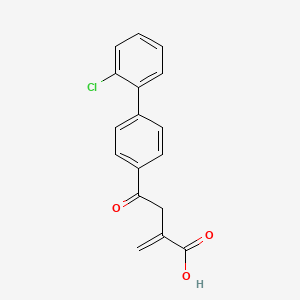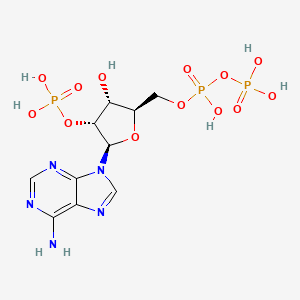
2'-Monophosphoadenosine-5'-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Monophosphoadenosine-5'-diphosphate is a natural product found in Atractylodes with data available.
Applications De Recherche Scientifique
1. Biochemical Synthesis and Phosphorylation
2'-Monophosphoadenosine-5'-diphosphate and related compounds are synthesized for use in biochemical research. For example, 2-Methylthioadenosine 5'-mono- and diphosphates have been chemically synthesized and enzymatically phosphorylated to form high-purity compounds with specific activities for biochemical applications (Skoblov et al., 1999).
2. Substrate Analysis and Kinetic Assays
These compounds serve as substrates in biochemical experiments to understand enzymatic activities. For instance, the 5'-diphosphate of 2'-deoxy-lin-benzoadenosine was used to explore its role as a substrate for phosphorylation by enzymes like pyruvate kinase, providing insights into kinetic assays and substrate interactions (R. Lessor et al., 1984).
3. Assay Development and Enzymatic Determination
Adenosine-5'-diphosphate (ADP) and its monophosphate variant have been employed in the development of biochemical assays, such as the enzymatic determination of ADP and AMP in clinical chemistry, offering a simpler and faster alternative to chromatographic methods (D. Jaworek et al., 1974).
4. Inhibition Studies in Biological Systems
These compounds also play a role in inhibitory studies. For example, analogs of 5'-O-triphosphoadenylyl(2'----5')adenylyl(2'----5')adenosine, including diphosphates, have been synthesized to evaluate their inhibitory activity in biological systems like mouse cell extracts, shedding light on their role in protein synthesis inhibition and ribosomal RNA cleavage patterns (K. Lesiak & P. Torrence, 1986).
5. Cellular Growth Regulation
In the field of cancer research, specific adenosine diphosphate compounds have been investigated for their role in regulating cellular growth. For instance, the P2Y1 receptor-selective agonist 2-methylthioadenosine-5-diphosphate demonstrated a dose-dependent decrease in cell number in melanoma cells, highlighting its potential as a target for therapy (N. White et al., 2005).
Propriétés
Numéro CAS |
4457-01-6 |
|---|---|
Nom du produit |
2'-Monophosphoadenosine-5'-diphosphate |
Formule moléculaire |
C10H16N5O13P3 |
Poids moléculaire |
507.18 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
YPTPYQSAVGGMFN-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
Synonymes |
2'-phosphoadenosine diphosphate 2'P-ADP 2-phospho-adenosine diphosphate 5'-diphosphoadenosine 2'-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





